molecular formula C15H22N2O B8386740 1-(6-Methoxy-indan-1-yl)homopiperazine CAS No. 185678-61-9

1-(6-Methoxy-indan-1-yl)homopiperazine

Cat. No. B8386740
M. Wt: 246.35 g/mol
InChI Key: XOOREDUQIMZFMS-UHFFFAOYSA-N
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Patent
US05780470

Procedure details

Homopiperazine (30.6 g, 0.306 mol), 6-methoxy-indan-1-one (4.95 g, 30.56 mmol), titanium(IV) isopropoxide (17.9 ml, 60 mmol) and sodium borohydride (2.7 g, 71 mmol) were reacted by Method A to give the product (5.3 g, 70.5%). The crude product was used without purification.
Quantity
30.6 g
Type
reactant
Reaction Step One
Quantity
4.95 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
17.9 mL
Type
catalyst
Reaction Step One
Yield
70.5%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:7][CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[CH3:8][O:9][C:10]1[CH:18]=[C:17]2[C:13]([CH2:14][CH2:15][C:16]2=O)=[CH:12][CH:11]=1.[BH4-].[Na+]>CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[CH3:8][O:9][C:10]1[CH:18]=[C:17]2[C:13]([CH2:14][CH2:15][CH:16]2[N:1]2[CH2:7][CH2:6][CH2:5][NH:4][CH2:3][CH2:2]2)=[CH:12][CH:11]=1 |f:2.3,4.5.6.7.8|

Inputs

Step One
Name
Quantity
30.6 g
Type
reactant
Smiles
N1CCNCCC1
Name
Quantity
4.95 g
Type
reactant
Smiles
COC1=CC=C2CCC(C2=C1)=O
Name
Quantity
2.7 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
17.9 mL
Type
catalyst
Smiles
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2CCC(C2=C1)N1CCNCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: PERCENTYIELD 70.5%
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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